![molecular formula C13H21N5O2S B2673685 1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034379-94-5](/img/structure/B2673685.png)
1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A notable application of thiadiazolyl piperidine derivatives is in the synthesis of nonionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole, which exhibit significant microbiological activities. Abdelmajeid et al. (2017) synthesized a series of novel scaffolds from stearic acid, leading to compounds with evaluated in-vitro antimicrobial activities against various bacteria and fungi strains. The physico-chemical and surface properties, along with the biodegradability of these non-ionic surfactants, were assessed, demonstrating their potential in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Heterocyclic Synthesis
Li and Chen (2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers a convenient pathway for producing various substituted ureas, showcasing the compound's role in facilitating rapid and efficient heterocyclic synthesis (Li & Chen, 2008).
Anticancer Agent Development
The compound's derivatives have been explored for their anticancer properties. Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, and thiadiazolyl moieties, including urea derivatives. These compounds demonstrated potent in-vitro antitumor activity against various cancer cell lines, with certain derivatives showing higher activity than standard treatments. This research indicates the compound's potential as a scaffold for developing new anticancer agents (Hafez & El-Gazzar, 2020).
Antioxidant and Antitumor Evaluation
The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles from 2-amino-1,3,4-thiadiazole has been studied for its potential antioxidant and antitumor activities. Hamama et al. (2013) synthesized a variety of thiadiazole derivatives, some of which exhibited promising activities in preliminary screenings. This research highlights the versatility of thiadiazolyl derivatives in the development of new compounds with potential health benefits (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPUXMXHEYSMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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